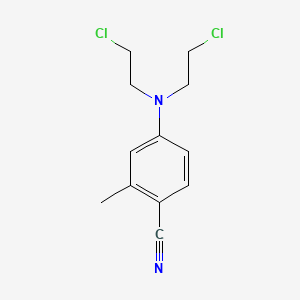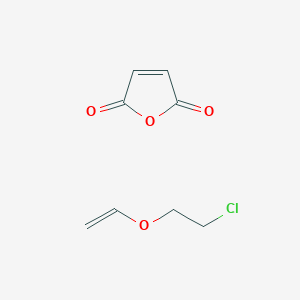
1-chloro-2-ethenoxyethane;furan-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-2-ethenoxyethane and furan-2,5-dione are two distinct chemical compounds. 1-chloro-2-ethenoxyethane is an organic compound with the molecular formula C4H7ClO. It is a chlorinated ether, often used as an intermediate in organic synthesis. Furan-2,5-dione, also known as maleic anhydride, is an organic compound with the molecular formula C4H2O3. It is a cyclic anhydride of maleic acid and is widely used in the production of resins and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-chloro-2-ethenoxyethane can be synthesized through the reaction of ethylene oxide with hydrogen chloride in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0 to 50 degrees Celsius.
Furan-2,5-dione can be synthesized through the oxidation of furan or by the dehydration of maleic acid. The oxidation of furan involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The dehydration of maleic acid is typically carried out at elevated temperatures, around 200 degrees Celsius, in the presence of a dehydrating agent such as phosphorus pentoxide.
Industrial Production Methods: 1-chloro-2-ethenoxyethane is produced industrially by the chlorination of ethylene oxide. The process involves the reaction of ethylene oxide with chlorine gas in the presence of a catalyst, such as aluminum chloride, at temperatures between 50 and 100 degrees Celsius.
Furan-2,5-dione is produced industrially by the oxidation of benzene or butane. The oxidation of benzene involves the use of a vanadium pentoxide catalyst at temperatures around 400 degrees Celsius. The oxidation of butane is carried out in the presence of a molybdenum oxide catalyst at temperatures around 300 degrees Celsius.
Analyse Des Réactions Chimiques
Types of Reactions: 1-chloro-2-ethenoxyethane undergoes various types of reactions, including nucleophilic substitution, elimination, and addition reactions. Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and hydrogen chloride. Major products formed from these reactions include ethylene oxide, chloroethanol, and ethylene glycol.
Furan-2,5-dione undergoes various types of reactions, including hydrolysis, reduction, and Diels-Alder reactions. Common reagents used in these reactions include water, sodium borohydride, and dienes. Major products formed from these reactions include maleic acid, succinic acid, and various Diels-Alder adducts.
Applications De Recherche Scientifique
1-chloro-2-ethenoxyethane is used in scientific research as an intermediate in the synthesis of various organic compounds. It is also used as a reagent in the study of nucleophilic substitution and elimination reactions.
Furan-2,5-dione is used in scientific research as a building block in the synthesis of various organic compounds. It is also used as a reagent in the study of Diels-Alder reactions and as a precursor in the production of resins and coatings. In biology and medicine, furan-2,5-dione is used in the study of enzyme inhibition and as a potential therapeutic agent.
Mécanisme D'action
1-chloro-2-ethenoxyethane exerts its effects through nucleophilic substitution and elimination reactions. The molecular targets involved in these reactions include nucleophiles such as hydroxide ions and alkoxide ions. The pathways involved in these reactions include the formation of transition states and the breaking and forming of chemical bonds.
Furan-2,5-dione exerts its effects through hydrolysis, reduction, and Diels-Alder reactions. The molecular targets involved in these reactions include water molecules, reducing agents, and dienes. The pathways involved in these reactions include the formation of intermediates and the breaking and forming of chemical bonds.
Comparaison Avec Des Composés Similaires
1-chloro-2-ethenoxyethane is similar to other chlorinated ethers, such as 1-chloro-2-ethoxyethane and 2-chloroethyl ethyl ether. it is unique in its ability to undergo both nucleophilic substitution and elimination reactions.
Furan-2,5-dione is similar to other cyclic anhydrides, such as phthalic anhydride and succinic anhydride. it is unique in its ability to undergo Diels-Alder reactions and its use as a building block in the synthesis of various organic compounds.
List of Similar Compounds:- 1-chloro-2-ethoxyethane
- 2-chloroethyl ethyl ether
- Phthalic anhydride
- Succinic anhydride
Propriétés
Numéro CAS |
27815-94-7 |
|---|---|
Formule moléculaire |
C8H9ClO4 |
Poids moléculaire |
204.61 g/mol |
Nom IUPAC |
1-chloro-2-ethenoxyethane;furan-2,5-dione |
InChI |
InChI=1S/C4H7ClO.C4H2O3/c1-2-6-4-3-5;5-3-1-2-4(6)7-3/h2H,1,3-4H2;1-2H |
Clé InChI |
SGIHDMYQCJBUAU-UHFFFAOYSA-N |
SMILES canonique |
C=COCCCl.C1=CC(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


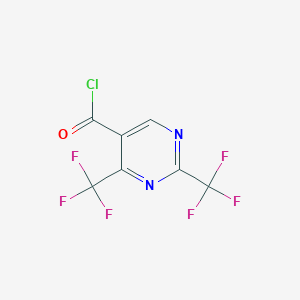

![3-{[({[3,5-Bis(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}-2-chloropyridine](/img/structure/B13999227.png)
![ethyl 3-[(1,3-dioxoisoindol-2-yl)methyl]-2-oxo-1H-indole-3-carboxylate](/img/structure/B13999228.png)
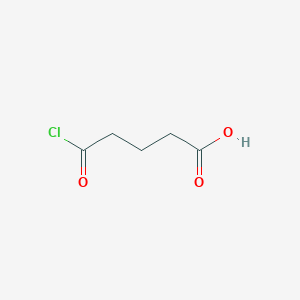
![2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene](/img/structure/B13999268.png)
![1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B13999269.png)
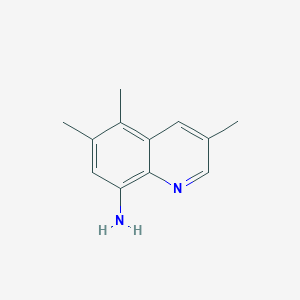
![N-[(2-Chloroethyl-nitroso-carbamoyl)amino]-N-methyl-formamide](/img/structure/B13999285.png)
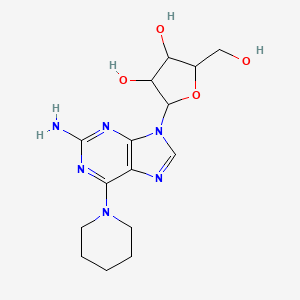

![n,n-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine](/img/structure/B13999303.png)
![N-[2-methyl-4-[[3-methyl-4-(3-oxobutanoylamino)phenyl]methyl]phenyl]-3-oxobutanamide](/img/structure/B13999318.png)
